molecular formula C8H6BrFO2 B1453816 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone CAS No. 393-62-4

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

Cat. No.: B1453816
CAS No.: 393-62-4
M. Wt: 233.03 g/mol
InChI Key: OONDYRNMURZSPQ-UHFFFAOYSA-N
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Comparison with Similar Compounds

Biological Activity

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features, including halogen substitutions and a hydroxyl group, suggest diverse interactions with biological targets, making it a candidate for pharmacological applications.

Chemical Structure

The compound can be represented as follows:

C9H8BrFO\text{C}_9\text{H}_8\text{BrF}O

This structure includes:

  • A bromine atom at the 3-position.
  • A fluorine atom at the 5-position.
  • A hydroxyl group at the 2-position.

The biological activity of this compound is primarily influenced by its ability to interact with various enzymes and proteins. The hydroxyl group enhances binding affinity through hydrogen bonding, while the halogen atoms may facilitate interactions with hydrophobic regions of target proteins.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly in pathways related to disease processes. The specific mechanisms of inhibition and the enzymes affected are subjects of ongoing investigation. For instance, preliminary studies suggest its potential role in modulating enzyme activities linked to cancer and metabolic disorders.

Biological Activity Data

A summary of biological activities and findings related to this compound is presented in Table 1.

Activity Description Reference
Enzyme Inhibition Potential inhibitor of specific enzymes involved in metabolic pathways.
Antiproliferative Activity Exhibits growth inhibition in various cancer cell lines.
Binding Affinity Enhanced binding due to hydroxyl and halogen substituents.
Signal Transduction Modulation Influences pathways related to cell signaling and proliferation.

Case Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of this compound on cancer cell lines, significant growth inhibition was observed across multiple cell types. The compound demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) lower than 0.01 µM in certain cases, indicating potent activity against cancer cells .

Case Study 2: Enzyme Interaction

Another investigation focused on the interactions between this compound and specific metabolic enzymes. The results indicated that it could effectively modulate enzyme activity, suggesting a potential role in therapeutic applications for metabolic disorders.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Table 2 outlines key comparisons with related compounds.

Compound Key Features Biological Activity
1-(3-Bromo-4-fluorophenyl)ethanone Bromine at position 3, fluorine at position 4Moderate enzyme inhibition
1-(4-Fluorophenyl)ethanone No bromine substitutionLower antiproliferative activity
1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone Similar halogenated structureEnhanced interaction with biological targets

Properties

IUPAC Name

1-(3-bromo-5-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONDYRNMURZSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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